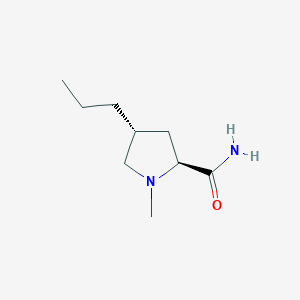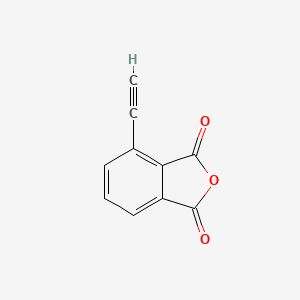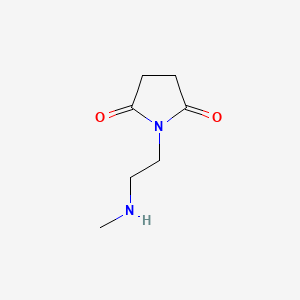
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of N-substituted carboxylic acid imides This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-(methylamino)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods ensure a consistent and scalable production process, which is essential for large-scale applications.
Análisis De Reacciones Químicas
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides. This reaction is facilitated by the presence of a suitable leaving group and a polar aprotic solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
The pathways involved in its mechanism of action depend on the specific target and the nature of the interaction. Detailed studies on the binding affinity and kinetics are essential to fully understand its mode of action.
Comparación Con Compuestos Similares
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: Lacks the methylamino group, resulting in different chemical properties and reactivity.
N-Methylpyrrolidine-2,5-dione: Contains a methyl group attached to the nitrogen atom, which influences its biological activity and chemical behavior.
2-(Methylamino)ethylpyrrolidine: Similar structure but without the dione functionality, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the methylamino group, which provides a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-5-9-6(10)2-3-7(9)11/h8H,2-5H2,1H3 |
Clave InChI |
VQARWMOCNOOPIY-UHFFFAOYSA-N |
SMILES canónico |
CNCCN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
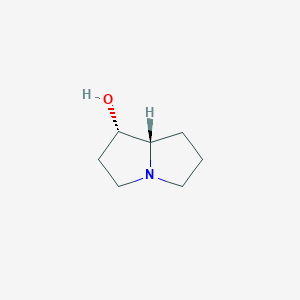

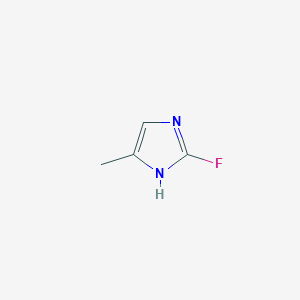

![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)

![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
